3-(4-Fluorophenyl)piperidine
Overview
Description
3-(4-Fluorophenyl)piperidine is an organic compound with the chemical formula C<sub>11</sub>H<sub>14</sub>FN . It belongs to the class of piperidine derivatives and contains a fluorine atom attached to the phenyl ring. This compound is used in various research and synthetic applications.
Synthesis Analysis
The synthesis of 3-(4-Fluorophenyl)piperidine involves the introduction of a fluorine atom onto the piperidine ring. Specific synthetic methods may vary, but fluorination reactions are commonly employed to achieve this modification.
Molecular Structure Analysis
The molecular structure of 3-(4-Fluorophenyl)piperidine consists of a six-membered piperidine ring with a 4-fluorophenyl group attached. The fluorine atom is positioned at the para position of the phenyl ring. The arrangement of atoms in the molecule influences its properties and reactivity.
Chemical Reactions Analysis
While specific reactions involving this compound may vary, it can participate in typical piperidine-based reactions. These reactions may include nucleophilic substitutions, cyclizations, and functional group transformations.
Physical And Chemical Properties Analysis
- Molecular Weight : Approximately 179.24 g/mol
- Physical Form : Solid
- Melting Point : Not specified
- Solubility : Soluble in appropriate solvents
- Purity : Typically 95%
- Storage Temperature : Store at 2-8°C
Scientific Research Applications
Enantioselective Synthesis in Analgesics
The stereoisomers of a novel non-narcotic analgesic incorporating 3-(4-Fluorophenyl)piperidine were synthesized using enantioselective acylation, highlighting its role in the development of new analgesic agents (Nieduzak & Margolin, 1991).
Structure and Inhibitor Potential
The structure of derivatives of 3-(4-Fluorophenyl)piperidine has been elucidated, showing potential as inhibitors of the Nicotinamidephosphoribosyltransferase (NAMPT) enzyme, which could have implications in apoptosis sensitivity (Venkateshan et al., 2019).
Antimycobacterial Applications
Derivatives of 3-(4-Fluorophenyl)piperidine have shown significant in vitro and in vivo activity against various strains of Mycobacterium tuberculosis, suggesting its potential as an antimycobacterial agent (Kumar et al., 2008).
Role in Serotonin Reuptake Inhibition
Paroxetine, a derivative of 3-(4-Fluorophenyl)piperidine, is noted for its use as a selective serotonin reuptake inhibitor, indicating the compound's significance in mental health treatments (Germann et al., 2013).
Molecular Binding Studies
Studies on analogs of 3-(4-Fluorophenyl)piperidine have contributed to understanding molecular binding at various brain transporters, enhancing knowledge in neurochemistry (Kolhatkar et al., 2003).
Crystal Structure Analysis
Crystallographic studies of compounds containing 3-(4-Fluorophenyl)piperidine have provided insights into molecular interactions and conformations, aiding in the development of new chemical entities (Anitha et al., 2020).
Development of Calcium-Channel Blockers
Research into 4-(diarylmethyl)-1-[3-(aryloxy)propyl]piperidines, related to 3-(4-Fluorophenyl)piperidine, has led to the development of new calcium-channel blockers and antihypertensive agents (Shanklin et al., 1991).
Safety And Hazards
- Hazard Statements : May cause skin irritation, eye irritation, and respiratory system effects.
- Precautionary Statements : Use personal protective equipment, avoid inhalation, and ensure adequate ventilation.
Future Directions
Research on 3-(4-Fluorophenyl)piperidine should explore its potential applications in drug discovery, medicinal chemistry, and other fields. Investigating its interactions with biological targets and optimizing its properties could lead to novel therapeutic agents.
Please note that this analysis is based on available information, and further studies may provide additional insights. If you have any specific questions or need further details, feel free to ask!
properties
IUPAC Name |
3-(4-fluorophenyl)piperidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN/c12-11-5-3-9(4-6-11)10-2-1-7-13-8-10/h3-6,10,13H,1-2,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKQDGXBXNNRWPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50647989 | |
Record name | 3-(4-Fluorophenyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50647989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Fluorophenyl)piperidine | |
CAS RN |
676495-94-6 | |
Record name | 3-(4-Fluorophenyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50647989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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